

# Unveiling the Off-Target Profile of VU0366369: A Technical Guide

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## Compound of Interest

Compound Name: VU0366369

Cat. No.: B560471

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Nashville, TN – **VU0366369**, a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, has emerged as a valuable tool for neuroscience research. This in-depth guide provides a comprehensive overview of the known off-target effects of **VU0366369** (also known as ML137), offering researchers, scientists, and drug development professionals a critical resource for interpreting experimental results and guiding future studies.

## Summary of Off-Target Activities

**VU0366369** was developed as a highly selective M1 PAM and has been profiled for activity against other muscarinic receptor subtypes. The primary publication by Bridges et al. (2010) demonstrated its high selectivity for the M1 receptor over other muscarinic subtypes (M2, M3, M4, and M5).

## Muscarinic Receptor Selectivity

The initial characterization of **VU0366369** focused on its activity at the five muscarinic acetylcholine receptor subtypes. The compound was found to be a potent potentiator of the M1 receptor with significantly less or no activity at the M2, M3, M4, and M5 subtypes.

Target	Assay Type	Concentration	Activity	Reference
M1 mAChR	Positive Allosteric Modulation	830 nM (EC50)	Potentiation	<a href="#">[1]</a>
M2 mAChR	Functional Assay	Up to 30 µM	Minimal/no activation	<a href="#">[2]</a>
M3 mAChR	Functional Assay	Up to 30 µM	Minimal/no activation	<a href="#">[2]</a>
M4 mAChR	Functional Assay	Up to 30 µM	Minimal/no activation	<a href="#">[2]</a>
M5 mAChR	Functional Assay	Up to 30 µM	Minimal/no activation	<a href="#">[2]</a>

## Experimental Protocols

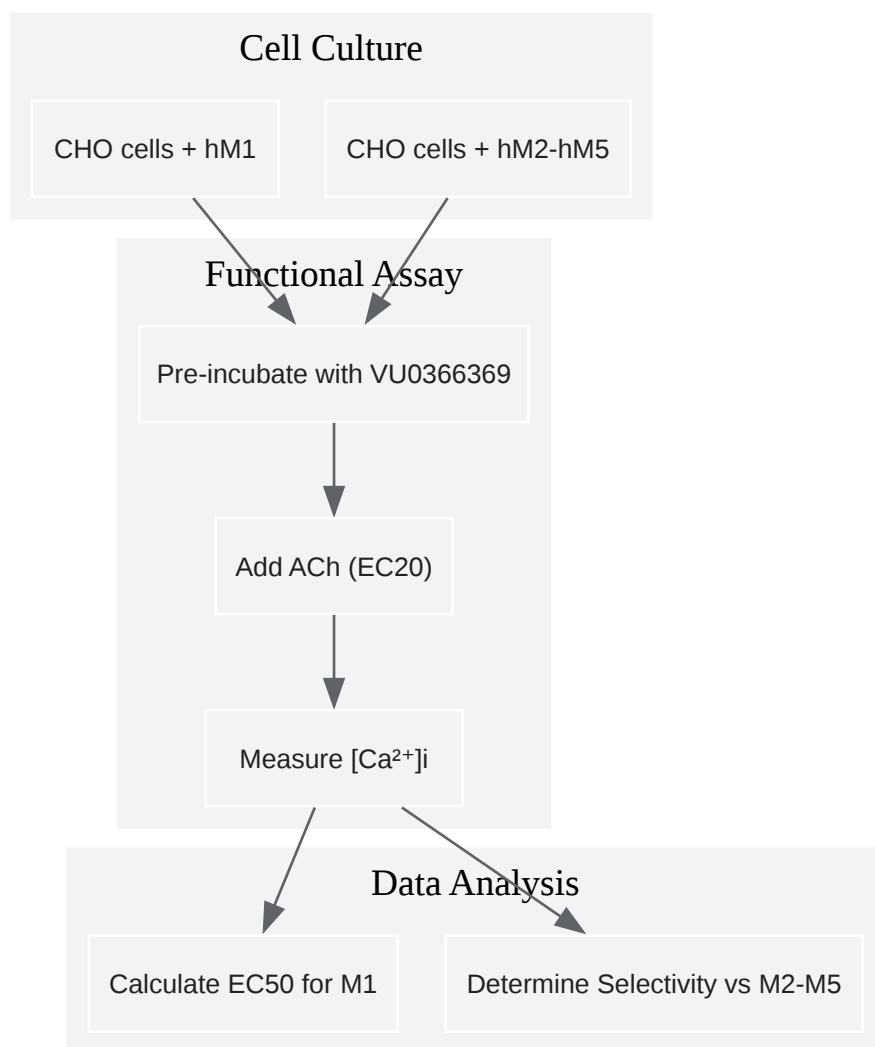
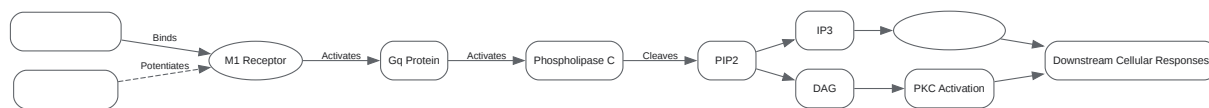
The selectivity of **VU0366369** was determined using functional assays that measured the potentiation of the acetylcholine (ACh) response at each of the five human muscarinic receptor subtypes expressed in Chinese Hamster Ovary (CHO) cells.

**Cell Lines and Receptor Expression:** CHO cells stably expressing the human M1, M2, M3, M4, or M5 muscarinic acetylcholine receptors were used for all assays.

**Functional Assay for M1-M5 Activity:** The activity of **VU0366369** was assessed by measuring its ability to potentiate the intracellular calcium mobilization induced by a sub-maximal concentration of acetylcholine (EC20). Cells were pre-incubated with varying concentrations of **VU0366369** before the addition of ACh. The resulting change in intracellular calcium was measured using a fluorescent calcium indicator. The data was then analyzed to determine the EC50 for the potentiating effect at the M1 receptor and the lack of significant potentiation at M2-M5 receptors at concentrations up to 30 µM.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the M1 muscarinic receptor and the experimental workflow used to assess the selectivity of **VU0366369**.



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## References

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